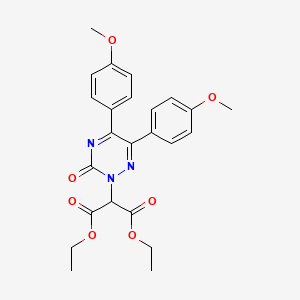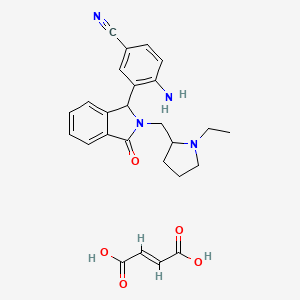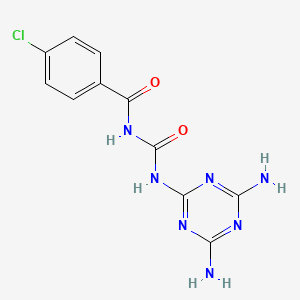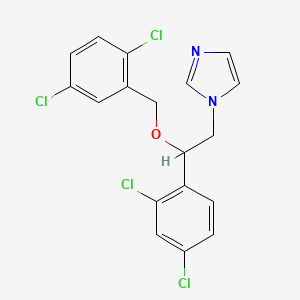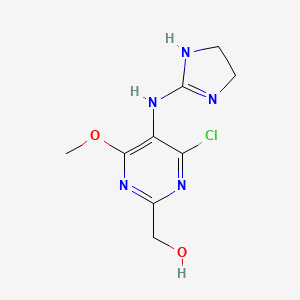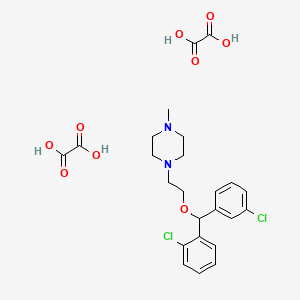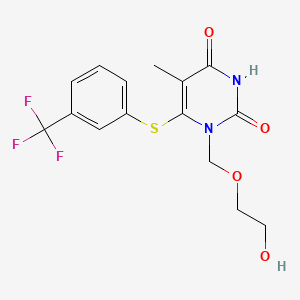
1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Trifluoromethylheptane, commonly referred to as 3’-CF3HEPT, is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a heptane backbone. This compound is part of the broader class of organofluorines, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Trifluoromethylheptane typically involves the introduction of the trifluoromethyl group into the heptane structure. One common method is the reaction of heptane with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3’-Trifluoromethylheptane may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 3’-Trifluoromethylheptane suitable for various applications.
化学反应分析
Types of Reactions
3’-Trifluoromethylheptane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Trifluoromethylheptane can yield trifluoromethylheptanol, trifluoromethylheptanone, or trifluoromethylheptanoic acid.
科学研究应用
3’-Trifluoromethylheptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including 3’-Trifluoromethylheptane, are explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and durability.
作用机制
The mechanism by which 3’-Trifluoromethylheptane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electronegativity of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes, receptors, and other biomolecules. This interaction can modulate biochemical pathways and physiological responses, making the compound valuable in drug discovery and development.
相似化合物的比较
Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Uniqueness
Compared to other trifluoromethyl-containing compounds, 3’-Trifluoromethylheptane offers a unique combination of properties due to its heptane backbone. This structure provides a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications. Additionally, the specific positioning of the trifluoromethyl group can influence the compound’s chemical behavior and interactions, distinguishing it from other similar compounds.
属性
CAS 编号 |
125056-75-9 |
|---|---|
分子式 |
C15H15F3N2O4S |
分子量 |
376.4 g/mol |
IUPAC 名称 |
1-(2-hydroxyethoxymethyl)-5-methyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15F3N2O4S/c1-9-12(22)19-14(23)20(8-24-6-5-21)13(9)25-11-4-2-3-10(7-11)15(16,17)18/h2-4,7,21H,5-6,8H2,1H3,(H,19,22,23) |
InChI 键 |
BDSAUJICLBQPCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


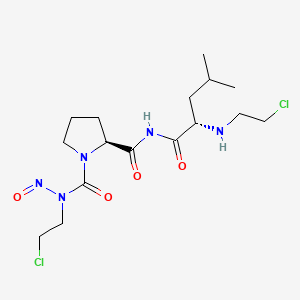
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
